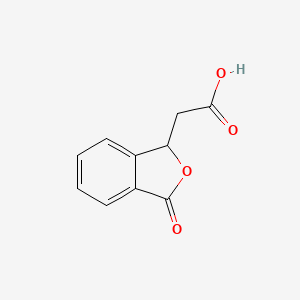

Phthalide-3-Acetic Acid

Übersicht

Beschreibung

Phthalide-3-Acetic Acid is an organic compound that belongs to the class of phthalides. Phthalides are characterized by a benzene ring fused with a γ-lactone ring. This compound is notable for its biological activity and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phthalide-3-Acetic Acid can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with primary amines, followed by cyclization. Another method includes the use of bis(trichloromethyl) carbonate in ethyl acetate, followed by the addition of benzyl alcohol and an acid-binding agent at low temperatures . The reaction is then stirred and reacted at room temperature with aluminum chloride, followed by refluxing and crystallization to obtain the phthalide solid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of microwave irradiation and solvent-free conditions has been explored to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Reaction Mechanisms

The mechanisms involved in the reactions of phthalide-3-acetic acid are diverse:

-

Asymmetric Phase-Transfer Catalyzed γ-Alkylation : This reaction allows for the introduction of alkyl groups at the γ-position of phthalide derivatives, yielding chiral products with high enantiomeric purity. The reaction tolerates various substituents on both the phthalide core and the alkylating agents .

-

Electrophilic Alkenylation : In this approach, benzoic acids react with electron-poor alkenes under oxidative conditions to form 3-alkyl phthalides. This method requires careful control of reaction conditions to ensure selectivity .

Key Reaction Data

The following table summarizes some critical reaction conditions and outcomes for various synthesis methods involving this compound:

| Synthesis Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Condensation | Eaton's reagent, reflux | 70-85 | Direct activation of aldehyde and ester |

| Asymmetric γ-Alkylation | Phase-transfer catalyst, room temp | 74-88 | High enantioselectivity achieved |

| C—H Functionalization | Rh catalyst, Ag2CO3, amine co-catalyst | Moderate | Cascade process with multiple steps |

| Electrophilic Alkenylation | Oxidative conditions | Variable | Chemoselectivity issues addressed |

Biological Activities

Research indicates that phthalides possess notable biological activities, including antioxidant and anti-inflammatory properties. For instance, studies have shown that certain derivatives of phthalide exhibit significant inhibition of nitric oxide production in activated macrophages, suggesting potential therapeutic applications in inflammation-related diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Phthalide-3-acetic acid and its derivatives have been studied for their biological activities, particularly in the field of pharmacology. Some notable applications include:

- Anti-inflammatory Activity : A series of 3-arylphthalide derivatives were synthesized to evaluate their antioxidant and anti-inflammatory properties. One compound demonstrated superior antioxidant activity compared to Trolox and significantly inhibited nitric oxide production in LPS-stimulated microglial and macrophage cells, suggesting potential for treating inflammatory diseases .

- Neuroprotective Effects : Phthalides have shown promise in neuroprotection, particularly in conditions like stroke. For instance, n-butylphthalide (NBP) has been used as an anti-ischemic stroke drug, approved by the Chinese government due to its efficacy in protecting against cerebral ischemia .

- Immunosuppressive Properties : Mycophenolic acid, a phthalide-containing compound, is utilized as an immunosuppressant to prevent organ rejection during transplants. Its mechanism involves inhibiting lymphocyte proliferation, showcasing the therapeutic potential of phthalide derivatives in transplant medicine .

Synthetic Methodologies

The synthesis of this compound has been explored through various innovative methodologies:

- Asymmetric Synthesis : Recent advancements have introduced asymmetric phase-transfer-catalyzed γ-alkylation techniques for synthesizing enantioenriched 3,3-disubstituted phthalides. This method allows for the introduction of diverse substituents at the γ-position of phthalides with high enantiomeric excess (up to 95%) and good yields .

- Multi-component Reactions : The development of one-pot multicomponent reactions (MCRs) has facilitated the rapid assembly of phthalide derivatives. This approach enhances atom economy and molecular diversity, making it a valuable tool in synthetic organic chemistry .

This compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

Wirkmechanismus

The mechanism of action of Phthalide-3-Acetic Acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Phthalide-3-Acetic Acid can be compared with other similar compounds such as:

1(3H)-Isobenzofuranone: The parent compound of phthalides.

Ligustilide: A natural phthalide with known biological activity.

Herbaric Acid: Another phthalide derivative with antibacterial properties

This compound is unique due to its specific structural features and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Biologische Aktivität

Phthalide-3-acetic acid (PAA) is a compound belonging to the phthalide class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PAA, focusing on its mechanisms, pharmacokinetics, and therapeutic potential.

Target Interactions

PAA interacts with various biomolecules, including enzymes and proteins. The primary metabolic pathways involve hydroxylation at specific carbon positions, leading to further oxidation and conjugation, which are crucial for its biological activities .

Biochemical Pathways

Research indicates that PAA exhibits multiple biological activities, including:

- Anti-cancer properties : PAA has shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory effects : It reduces inflammation through the inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 .

- Antibacterial activity : PAA demonstrates effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacokinetics

This compound undergoes extensive metabolism after administration. Studies have identified multiple metabolites formed through various enzymatic reactions, primarily involving cytochrome P450 isoforms. Approximately 81.6% of the administered dose is recovered in urine as metabolites, indicating significant systemic absorption and metabolism .

Anti-Cancer Activity

PAA has been investigated for its anti-cancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest. For example, a study showed that PAA significantly reduced cell viability in human cancer cell lines .

Anti-Inflammatory Activity

Recent studies have highlighted PAA's ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells. This action suggests its potential as an anti-inflammatory agent, making it a candidate for treating neuroinflammatory diseases .

Antibacterial Activity

PAA has exhibited antibacterial properties against Gram-positive bacteria. Its effectiveness against MRSA has been particularly noted, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of PAA, it can be compared with other phthalide derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ligustilide | Anti-inflammatory, neuroprotective | Known for its efficacy in traditional medicine |

| Herbaric Acid | Antibacterial | Effective against various bacterial strains |

| 3-n-butylphthalide (NBP) | Cardiovascular benefits | Approved for ischemic stroke treatment |

PAA stands out due to its specific structural features and diverse range of biological activities.

Case Studies

- Anti-Cancer Study : A study involving PAA demonstrated a reduction in tumor size in xenograft models when treated with the compound over a period of four weeks. The results indicated a significant decrease in tumor proliferation markers .

- Anti-Inflammatory Research : In a controlled experiment using RAW 264.7 macrophages, PAA treatment led to a 50% reduction in nitric oxide production compared to untreated controls, showcasing its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWKEFBYCZSVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343440 | |

| Record name | Phthalide-3-Acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-58-2 | |

| Record name | 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalide-3-Acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIHYDRO-3-OXO-1-ISOBENZOFURANACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVW805XX2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Phthalide-3-Acetic Acid formed in the body?

A1: According to the research, this compound is formed through the metabolic breakdown of NBP. [, , ] NBP undergoes multiple enzymatic transformations, ultimately leading to the formation of NBP-11-oic acid (M5-2). M5-2 can then undergo β-oxidation, a metabolic process occurring in the liver, to yield this compound. [, , ]

Q2: What is the significance of understanding the formation of this compound?

A2: Understanding the metabolic fate of drugs like NBP is crucial for several reasons. Identifying metabolites like this compound helps researchers:

Q3: Are there further research directions related to this compound?

A3: Yes, while the provided research sheds light on the formation of this compound, further investigation is needed to fully understand its implications:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.